1-(4-Chlorophenyl)-2-imidazolidinone
Overview
Description
1-(4-Chlorophenyl)imidazolidin-2-one is a chemical compound with the CAS Number: 14088-99-4 . It has a molecular weight of 196.64 . The compound is a powder in physical form .
Synthesis Analysis
The synthesis of imidazolidin-2-ones has been a subject of research. A method has been developed for the synthesis of substituted imidazolidin-2-ones based on the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .Molecular Structure Analysis
The InChI Code for 1-(4-Chlorophenyl)imidazolidin-2-one is 1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) .Physical and Chemical Properties Analysis
1-(4-Chlorophenyl)imidazolidin-2-one is a powder in physical form . It has a melting point of 178-179 degrees Celsius .Scientific Research Applications
Pharmacological Activity: Derivatives of imidazolidin-2-one, especially those with a 1-aryl substituent like 1-(4-Chlorophenyl)imidazolidin-2-one, have shown significant central pharmacological activities, including antinociceptive and serotonergic effects. These compounds have affinity for opioid MOP receptors and the serotonin type 2 receptor (Matosiuk, Karczmarzyk, Krycki, & Fruziński, 2005).
Use in Bioactive Oligopeptides: Imidazolidin-4-one structures are used in bioactive oligopeptides as proline surrogates or for protecting the N-terminal amino acid from hydrolysis. Their synthesis often involves reactions with alpha-aminoamides and benzaldehydes (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).
Antiprotozoal Agents: Diphenyl-based bis(2-iminoimidazolidines), with modifications such as the introduction of a chlorophenyl group, are promising antiprotozoal agents effective against Trypanosoma brucei. These compounds exhibit reduced pKa values and improved in vitro activities (Ríos Martínez, Nué Martinez, Ebiloma, de Koning, Alkorta, & Dardonville, 2015).
alpha-Adrenergic Effects: Imidazolidines with a meta-substituted 2-chlorophenyl group have been studied to discriminate between peripheral and central alpha-adrenergic effects, showing varying potencies in hypotensive and hypertensive activities in rats (de Jonge, Slothorst-Grisdijk, Timmermans, & van Zwieten, 1981).
Corrosion Inhibition: Imidazole derivatives, such as 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, have been studied for their corrosion inhibition properties on mild steel, showing high efficiency and acting as mixed type inhibitors (Ouakki, Galai, Rbaa, Abousalem, Lakhrissi, Rifi, & Cherkaoui, 2019).
Crystal Structure Analysis: Studies have also been conducted to understand the crystal structures of various imidazolidin-4-one compounds, which can provide insights into their chemical properties and potential applications (Ranjith, Sakthimurugesan, SubbiahPandi, Namitharan, & Pitchumani, 2011; Rivera, Cárdenas, Ríos-Motta, Kučeráková, & Dušek, 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAHIGCYGOLFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161485 | |
Record name | 2-Imidazolidinone, 1-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14088-99-4 | |
Record name | 2-Imidazolidinone, 1-(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014088994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imidazolidinone, 1-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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